molecular formula C10H12FN5O4 B12358682 9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B12358682
M. Wt: 285.23 g/mol
InChI Key: HPEZIHWMGSYKTN-KJBFOJHNSA-N
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Description

The compound 9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable purine derivative and a sugar moiety.

    Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.

    Fluorination: The hydroxyl group at the 3-position of the sugar moiety is selectively fluorinated using reagents such as diethylaminosulfur trifluoride (DAST).

    Deprotection: The protecting groups on the sugar moiety are removed under mild acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the imino group can produce an amine derivative.

Scientific Research Applications

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly as an antiviral or anticancer agent.

    Industry: The compound is used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases or reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
  • 8-Methoxyguanosine
  • 3-Amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxa-2,7,9-triazabicyclo[4.3.0]nona-2,7,10-trien-5-one

Uniqueness

The uniqueness of 9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one lies in its specific structural features, such as the fluorine atom at the 3-position of the sugar moiety and the imino group on the purine base. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-6,9,17-18H,1H2,(H2,12,15,19)/t3-,4-,5?,6-,9-/m1/s1

InChI Key

HPEZIHWMGSYKTN-KJBFOJHNSA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)F

Origin of Product

United States

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